N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Description
This compound features a complex polycyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaen) with a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a methyl group at position 12. The thioether linkage at position 7 connects the core to a butanamide side chain, which terminates in a 4-fluorophenyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, analogous to methods described for structurally related triazole derivatives . Key spectroscopic characteristics include:
- IR: Absence of ν(S–H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹), confirming the thione tautomer .
- NMR: Chemical shifts in regions corresponding to aromatic protons and heterocyclic carbons, with variations in substituent-dependent regions (e.g., methoxyphenyl vs. fluorophenyl groups) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O4S/c1-4-24(27(36)32-20-10-8-19(30)9-11-20)39-29-23-13-22-18(15-35)14-31-16(2)25(22)38-28(23)33-26(34-29)17-6-5-7-21(12-17)37-3/h5-12,14,24,35H,4,13,15H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCZMKFVHMEQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridopyranopyrimidine core, followed by the introduction of the hydroxymethyl and methoxyphenyl groups. The final steps involve the coupling of the fluorophenyl group and the formation of the butanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of nitro groups would yield amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ECHEMI ID: 867040-59-3)
- Substituents : 4-methoxyphenyl (vs. 3-methoxyphenyl in the target compound) and 2-methylphenyl acetamide (vs. 4-fluorophenyl butanamide).
- The acetamide side chain (vs. butanamide) reduces steric bulk, influencing solubility and binding kinetics .
N-(butan-2-yl)-2-[(15S)-10-(4-fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-tetraen-13-yl]benzamide (ChemBase CBID:213202)
- Substituents : A tetracyclic core with a 4-fluorophenyl group and a benzamide side chain.
Table 1: Key Structural and Spectroscopic Differences
| Compound Name | Core Structure | R1 (Position 5) | R2 (Side Chain) | ν(C=S) (cm⁻¹) | NMR Shift Regions (ppm) |
|---|---|---|---|---|---|
| Target Compound | Tricyclo[8.4.0.03,8] | 3-methoxyphenyl | 4-fluorophenyl butanamide | 1247–1255 | Aromatic: 6.8–7.5 |
| ECHEMI 867040-59-3 | Tricyclo[8.4.0.03,8] | 4-methoxyphenyl | 2-methylphenyl acetamide | 1243–1258 | Aromatic: 6.7–7.4 |
| ChemBase CBID:213202 | Tetracyclo[7.7.0.02,7.011,15] | 4-fluorophenyl | benzamide | N/A (dioxo) | Carbonyl: 168–172 |
- Synthetic Routes: The target compound’s synthesis likely parallels methods for triazole-thione derivatives, involving cyclization of hydrazinecarbothioamides under basic conditions . ECHEMI 867040-59-3 employs similar S-alkylation steps but substitutes α-bromoacetophenone derivatives .
- Tautomerism : Unlike thiol-containing analogues, the target compound and ECHEMI 867040-59-3 exist predominantly in the thione form, as evidenced by IR data .
Functional and Predictive Comparisons
- Molecular Networking : High cosine scores (>0.8) in MS/MS fragmentation patterns would group the target compound with ECHEMI 867040-59-3 due to shared core and sulfanyl linkages, while ChemBase CBID:213202 would cluster separately due to its dioxo groups .
- Lumping Strategy : Both the target compound and ECHEMI 867040-59-3 could be "lumped" as tricyclic triazole-thiones for modeling physicochemical properties, whereas ChemBase CBID:213202 belongs to a distinct tetracyclic class .
Biological Activity
N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorinated Phenyl Group : The presence of a 4-fluorophenyl moiety which may enhance lipophilicity and biological activity.
- Triazatricyclo Structure : This tricyclic framework is known for various pharmacological effects.
- Sulfanyl Group : The thiol group can play a significant role in biological interactions.
The molecular formula is complex and indicative of its potential for diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting critical signaling pathways like Notch and AKT .
Case Study: ZQL-4c
A related compound, ZQL-4c, was studied for its anticancer effects against breast cancer cell lines (MCF-7, MDA-MB-231). The findings were as follows:
| Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|
| MCF-7 | 2.96 µmol/L | 1.06 µmol/L |
| MDA-MB-231 | 0.80 µmol/L | 0.67 µmol/L |
| SK-BR-3 | 1.21 µmol/L | 0.79 µmol/L |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .
Antiviral Activity
Compounds with similar structural motifs have also been explored for antiviral properties. For example, some derivatives have demonstrated effectiveness against respiratory syncytial virus (RSV) by inhibiting viral fusion with host cells . This suggests that the compound may possess broad-spectrum antiviral activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Induction of Apoptosis : By promoting oxidative stress and disrupting cellular signaling pathways.
- Inhibition of Cell Proliferation : Targeting specific cancer cell lines effectively reduces their growth.
- Antiviral Mechanisms : Potentially blocking viral entry or replication within host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
